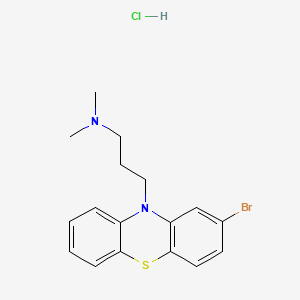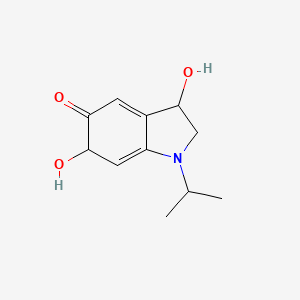
3-Acetylbenzophenone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylbenzophenone-d5 is a biochemical used for proteomics research . It has a molecular formula of C15H7D5O2 and a molecular weight of 229.29 .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of 3-Acetylbenzophenone, with the difference being the presence of five deuterium atoms (D) instead of hydrogen in the former . The InChI string representation of 3-Acetylbenzophenone is InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3 .
Applications De Recherche Scientifique
1. Applications in Synthesis of Isoindole Derivatives
3-Acetylbenzophenone has been utilized in the synthesis of isoindole derivatives. Nan'ya, Fujii, and Bustugan (1990) studied the reaction of o-Acetylbenzophenone with aromatic amines, leading to the formation of yellow 1,2-diaryl-3-(aryliminomethyl)isoindoles. The study proposed the structures and formation mechanisms of these derivatives, highlighting the compound's role in heterocyclic chemistry (Nan'ya, Fujii, & Bustugan, 1990).
2. Involvement in Azo Dye Degradation Studies
In environmental research, derivatives of 3-Acetylbenzophenone have been examined for their roles in azo dye degradation. Spadaro and Renganathan (1994) explored the peroxidase-catalyzed oxidation of azo dyes, including Disperse Yellow 3, and found significant involvement of compounds related to 3-Acetylbenzophenone in the degradation process. This work provides insights into the environmental impact and degradation pathways of industrial dyes (Spadaro & Renganathan, 1994).
3. Contribution to the Study of Phosphorescence Spectra
The study of phosphorescence spectra of various acetophenone derivatives, including Acetophenone-d5, offers insights into the environmental perturbations and pseudo-Jahn-Teller interactions. Koyanagi, Zwarich, and Goodman (1972) provided detailed analysis on the environmental sensitivity and potential surface for the lowest triplet state in these compounds, contributing to the field of photochemistry and spectroscopy (Koyanagi, Zwarich, & Goodman, 1972).
Safety and Hazards
While specific safety and hazard information for 3-Acetylbenzophenone-d5 is not available, general precautions should be taken while handling it. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Analyse Biochimique
Biochemical Properties
It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the context of protein expression and analysis.
Cellular Effects
It has been suggested that it may have an anti-inflammatory effect in vitro and in vivo models by inhibiting prostaglandin synthesis and reducing cytokine production .
Molecular Mechanism
Given its role in proteomics research , it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is used in proteomics research , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
It is a labeled analogue of 3-Acetylbenzophenone, which is an intermediate of Ketoprofen, suggesting that it may interact with enzymes or cofactors in the metabolic pathways of this drug.
Transport and Distribution
Given its role in proteomics research , it may interact with transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
Given its role in proteomics research , it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications.
Propriétés
IUPAC Name |
1-[3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3/i2D,3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNGALBGZJBTRY-QRKCWBMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2)C(=O)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1S,2R,4S)- (9CI)](/img/no-structure.png)


![2-(Methylthio)-1-vinyl-1H-benzo[d]imidazole](/img/structure/B588756.png)
![Trifluoroacetic acid--N-acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide (1/1)](/img/structure/B588759.png)
![sodium;4-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-3-hydroxy-N-methylbenzenesulfonamide;chromium](/img/structure/B588761.png)

![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)